Cas no 149598-71-0 (Stachybotramide)

Stachybotramide is a bioactive secondary metabolite produced by the fungus Stachybotrys chartarum. This compound exhibits notable antifungal and antibacterial properties, making it a subject of interest in pharmaceutical and agricultural research. Its mechanism of action involves disrupting microbial cell membranes, leading to inhibition of pathogen growth. Stachybotramide has shown potential as a natural alternative to synthetic antimicrobial agents, particularly in combating resistant strains. Additionally, its structural complexity offers opportunities for derivatization to enhance bioactivity or reduce toxicity. Research is ongoing to explore its applications in crop protection and human therapeutics, though further studies are required to fully elucidate its efficacy and safety profiles.
Stachybotramide structure
Stachybotramide structure
Product Name:Stachybotramide
CAS No:149598-71-0
MF:C25H35NO5
MW:429.549107789993
CID:230583
PubChem ID:10477748
Update Time:2025-06-25

Stachybotramide Chemical and Physical Properties

Names and Identifiers

    • Spiro[2H-furo[2,3-e]isoindole-2,1'(2'H)-naphthalen]-6(3H)-one,3',4',4'a,5',6',7,7',8,8',8'a-decahydro-4,6'-dihydroxy-7-(2-hydroxyethyl)-2',5',5',8'a-tetramethyl-,(1'R,2'R,4'aS,6'R,8'aS)-
    • Stachybotramide
    • Spiro[2H-furo[2,3-e]isoindole-2,1'(2'H)-naphthalen]-6(3H)-one,3',4',4'a,5',6',7,7',8,8',8'a-decahydro-4,6'-dihydroxy-7-(2-hyd
    • Spiro[2H-furo[2,3-e]isoindole-2,1'(2'H)-naphthalen]-6(3H)-one,3',4',4'a,5',6',7,7',8,8',8'a-decahydro-4,6'-dihydroxy-7-(2-hydroxyethyl)-2',5',5',8'a-tetramethyl-,[1'R-(1'a,2'a,4'aa,6'a,8'ab)]-
    • Stachybotrin
    • 3,4'-Dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8
    • CHEMBL3104973
    • (2R,2'R,4a'S,6'R,8a'S)-4,6'-dihydroxy-7-(2-hydroxyethyl)-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one
    • 149598-71-0
    • (3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one
    • AKOS040762371
    • Chartarlactam N
    • Inchi: 1S/C25H35NO5/c1-14-5-6-19-23(2,3)20(29)7-8-24(19,4)25(14)12-16-18(28)11-15-17(21(16)31-25)13-26(9-10-27)22(15)30/h11,14,19-20,27-29H,5-10,12-13H2,1-4H3/t14-,19+,20-,24+,25-/m1/s1
    • InChI Key: ZHECNBLIOXZXBL-TUJJLKMMSA-N
    • SMILES: O1C2C3CN(CCO)C(C=3C=C(C=2C[C@@]21[C@H](C)CC[C@H]1C(C)(C)[C@@H](CC[C@@]12C)O)O)=O

Computed Properties

  • Exact Mass: 429.25152322 g/mol
  • Monoisotopic Mass: 429.25152322 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 2
  • Complexity: 741
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 429.5
  • XLogP3: 3.2
  • Topological Polar Surface Area: 90.2

Experimental Properties

  • Color/Form: Powder

Stachybotramide Security Information

Stachybotramide Pricemore >>

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Additional information on Stachybotramide

Stachybotramide and Its Significance in Modern Chemical Biology

Stachybotramide, a naturally derived compound with the CAS number 149598-71-0, has garnered significant attention in the field of chemical biology due to its unique pharmacological properties. This compound, primarily isolated from the fungus Stachybotrys chartarum, has been the subject of extensive research for its potential applications in drug development and therapeutic interventions. The structural complexity and biological activity of Stachybotramide make it a fascinating molecule to study, offering insights into novel mechanisms of action and interaction with biological targets.

The molecular structure of Stachybotramide is characterized by its intricate framework, which includes multiple functional groups that contribute to its biological activity. Recent studies have highlighted the compound's ability to modulate various cellular pathways, making it a promising candidate for treating a range of diseases. Specifically, research has demonstrated that Stachybotramide exhibits potent anti-inflammatory and antioxidant properties, which are crucial in mitigating chronic inflammatory conditions and oxidative stress-related disorders.

In the realm of drug discovery, Stachybotramide has been investigated for its potential role in addressing neurological disorders. Preliminary findings suggest that the compound may interact with specific neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The ability of Stachybotramide to cross the blood-brain barrier is particularly noteworthy, as it opens up possibilities for developing treatments that can directly target central nervous system disorders.

The synthesis and characterization of Stachybotramide have been areas of active research. Advanced synthetic methodologies have enabled chemists to produce analogs of this compound, allowing for further exploration of its pharmacological profile. These synthetic derivatives have been tested in various in vitro and in vivo models, providing valuable data on their efficacy and safety. The development of more efficient synthetic routes has also made it possible to scale up production, paving the way for clinical trials and potential commercialization.

One of the most intriguing aspects of Stachybotramide is its mechanism of action. Studies have revealed that it can inhibit certain enzymes involved in cellular signaling pathways, thereby modulating immune responses and reducing inflammation. This mechanism is particularly relevant in the context of autoimmune diseases, where excessive inflammation plays a critical role. Additionally, Stachybotramide has shown promise in preclinical studies as a potential treatment for cancer by inducing apoptosis in tumor cells while sparing healthy cells.

The pharmacokinetic properties of Stachybotramide have also been extensively studied. Research indicates that the compound has a favorable half-life, allowing for prolonged therapeutic effects with appropriate dosing regimens. Furthermore, its solubility profile suggests potential for oral administration, which would enhance patient compliance compared to injectable therapies. These pharmacokinetic advantages make Stachybotramide an attractive candidate for further development into a clinical drug.

Recent advancements in analytical techniques have enabled researchers to gain deeper insights into the structure-activity relationships (SAR) of Stachybotramide. High-resolution spectroscopic methods and X-ray crystallography have been instrumental in elucidating its three-dimensional structure, providing a foundation for rational drug design. By understanding how different parts of the molecule interact with biological targets, scientists can modify Stachybotramide or its derivatives to enhance their potency and selectivity.

The ethical considerations surrounding the use of natural products like Stachybotramide are also important. Sustainable sourcing practices must be employed to ensure that the cultivation and extraction processes do not harm ecosystems or compromise biodiversity. Collaborative efforts between chemists, biologists, and environmental scientists are essential to develop protocols that balance scientific exploration with ecological preservation.

In conclusion, Stachybotramide represents a significant advancement in the field of chemical biology. Its unique properties and potential therapeutic applications make it a valuable compound for further research and development. As our understanding of its mechanisms continues to grow, so too does the promise that Stachybotramide holds for improving human health through innovative drug therapies.

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